molecular formula C12H15N3O2 B12929684 4-(4-hydroxybutylamino)-2H-phthalazin-1-one CAS No. 59940-27-1

4-(4-hydroxybutylamino)-2H-phthalazin-1-one

Cat. No.: B12929684
CAS No.: 59940-27-1
M. Wt: 233.27 g/mol
InChI Key: BEBSSLQMCWOBGG-UHFFFAOYSA-N
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Description

4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one consists of a phthalazinone core with a hydroxybutylamino substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phthalic anhydride and 4-aminobutanol.

    Formation of Phthalazinone Core: Phthalic anhydride is reacted with hydrazine hydrate to form phthalazinone.

    Substitution Reaction: The phthalazinone is then reacted with 4-aminobutanol under appropriate conditions to introduce the hydroxybutylamino group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phthalazinone core can be reduced to form phthalazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other phthalazinone derivatives.

    Medicine: It is being investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybutylamino group can form hydrogen bonds with active sites, while the phthalazinone core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives, such as:

    4-Aminophthalazin-1(2H)-one: Lacks the hydroxybutyl group, resulting in different chemical properties and biological activities.

    4-(Butylamino)phthalazin-1(2H)-one:

The presence of the hydroxybutylamino group in 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one makes it unique, as it can participate in additional hydrogen bonding and other interactions, enhancing its versatility in various applications.

Properties

CAS No.

59940-27-1

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-(4-hydroxybutylamino)-2H-phthalazin-1-one

InChI

InChI=1S/C12H15N3O2/c16-8-4-3-7-13-11-9-5-1-2-6-10(9)12(17)15-14-11/h1-2,5-6,16H,3-4,7-8H2,(H,13,14)(H,15,17)

InChI Key

BEBSSLQMCWOBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2NCCCCO

Origin of Product

United States

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